molecular formula C13H12ClNO4 B14885245 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride

3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride

Cat. No.: B14885245
M. Wt: 281.69 g/mol
InChI Key: APEYSZZQOOLRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with a suitable pyridine derivative, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine form.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
  • 4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
  • Benzyloxy-4-oxo-1,4-dihydropyridine derivatives

Uniqueness

3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyloxy group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H11NO4.ClH/c15-10-6-7-14-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15)(H,16,17);1H

InChI Key

APEYSZZQOOLRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(NC=CC2=O)C(=O)O.Cl

Origin of Product

United States

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